molecular formula C11H16ClN B6255442 2-methyl-2-phenylcyclobutan-1-amine hydrochloride, Mixture of diastereomers CAS No. 1823914-14-2

2-methyl-2-phenylcyclobutan-1-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6255442
CAS No.: 1823914-14-2
M. Wt: 197.7
InChI Key:
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Description

2-methyl-2-phenylcyclobutan-1-amine hydrochloride, mixture of diastereomers, is a synthetic organic compound characterized by a cyclobutane ring substituted with a methyl group and a phenyl group at the second carbon, and an amine group at the first carbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-phenylcyclobutan-1-amine hydrochloride typically involves the following steps:

  • Formation of the Cyclobutane Ring: : The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a suitable diene or another alkene under UV light or using a photochemical catalyst.

  • Substitution Reactions: : The introduction of the methyl and phenyl groups can be achieved through Friedel-Crafts alkylation reactions. These reactions typically use a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Amination: : The introduction of the amine group can be achieved through nucleophilic substitution reactions. This often involves the use of ammonia or an amine derivative in the presence of a suitable base.

  • Formation of Hydrochloride Salt: : The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound in the desired diastereomeric ratio.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or nitriles under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the amine group to a primary amine or even to an alkane under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group, forming various substituted amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Primary amines, alkanes.

    Substitution Products: Substituted amines with various functional groups.

Scientific Research Applications

2-methyl-2-phenylcyclobutan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

    Biology: Investigated for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-methyl-2-phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The cyclobutane ring and phenyl group contribute to the compound’s overall hydrophobicity and steric properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-2-phenylcyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-methyl-2-phenylcyclobutan-1-one: Contains a ketone group instead of an amine.

    2-methyl-2-phenylcyclobutan-1-carboxylic acid: Features a carboxylic acid group.

Uniqueness

2-methyl-2-phenylcyclobutan-1-amine hydrochloride is unique due to its amine group, which imparts different chemical reactivity and biological activity compared to its analogs. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.

Properties

CAS No.

1823914-14-2

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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